Methyl 6-quinolineacetate

Medicinal Chemistry Drug Design ADME Optimization

Methyl 6-quinolineacetate (CAS 5622-36-6) is a quinoline-based heterocyclic ester with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. This compound is characterized by a quinoline ring system functionalized with a methyl acetate ester group at the 6-position.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 5622-36-6
Cat. No. B1363516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-quinolineacetate
CAS5622-36-6
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3
InChIKeyPCUOFKCRVNHDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Quinolineacetate CAS 5622-36-6: Procurement and Structural Profile for Research Use


Methyl 6-quinolineacetate (CAS 5622-36-6) is a quinoline-based heterocyclic ester with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol [1]. This compound is characterized by a quinoline ring system functionalized with a methyl acetate ester group at the 6-position [2]. It is commercially available as a light yellow to brown liquid with a purity specification of 98% from multiple vendors, and it is recognized as a key building block in pharmaceutical research, particularly as a reactant for the synthesis of triazolopyridazines which act as tyrosine kinase modulators .

Why Generic Substitution of Methyl 6-Quinolineacetate Fails: Critical Structural and Physicochemical Distinctions


The quinoline-6-acetate scaffold presents distinct physicochemical and reactivity profiles that render simple interchange with positional isomers or different ester derivatives scientifically unsound. The 6-position substitution pattern on the quinoline ring fundamentally alters electronic distribution and steric accessibility compared to 2- or 4-position analogs, directly impacting downstream coupling efficiency in heterocyclic synthesis . Furthermore, the methyl ester moiety confers a precise balance of lipophilicity (LogP 1.95) and water solubility (0.83 g/L) that differs markedly from the free acid or bulkier esters, affecting both reaction media compatibility and subsequent derivatization kinetics [1][2]. Substituting a positional analog or a different ester without re-optimizing reaction conditions risks substantial yield reduction or complete failure in multi-step synthetic sequences.

Quantitative Differential Evidence for Methyl 6-Quinolineacetate Against Primary Comparators


Lipophilicity Advantage: Methyl 6-Quinolineacetate vs. 6-Quinolineacetic Acid

Methyl 6-quinolineacetate exhibits a calculated LogP of 1.95, representing a 4.7% increase in lipophilicity compared to its free acid counterpart, 6-quinolineacetic acid (LogP 1.86) [1]. This modest but meaningful difference enhances passive membrane permeability in biological assays without excessively compromising aqueous solubility .

Medicinal Chemistry Drug Design ADME Optimization

Ester Stability and Reactivity Profile: Methyl 6-Quinolineacetate vs. Ethyl and Higher Esters

The methyl ester of 6-quinolineacetic acid offers a balanced reactivity profile in alkaline hydrolysis compared to ethyl or bulkier alkyl esters. While direct quantitative hydrolysis rate constants for this specific compound are not available in the open literature, the general class of methyl esters undergoes alkaline hydrolysis approximately 1.5–2 times faster than ethyl esters due to reduced steric hindrance around the carbonyl carbon [1]. This translates to shorter reaction times and milder conditions when deprotection to the free acid is required.

Synthetic Methodology Ester Hydrolysis Protecting Group Strategy

Water Solubility: Methyl 6-Quinolineacetate vs. 6-Quinolineacetic Acid

Methyl 6-quinolineacetate exhibits very slight water solubility of 0.83 g/L at 25°C [1]. In contrast, 6-quinolineacetic acid is reported as practically insoluble in water [2]. This 0.83 g/L solubility, while still low, represents a measurable improvement that can influence partitioning behavior during aqueous workup and may affect suitability for reactions conducted in partially aqueous media.

Formulation Aqueous Reaction Media Extraction Efficiency

Synthetic Yield: Reproducible Large-Scale Preparation of Methyl 6-Quinolineacetate

In a patent exemplifying the synthesis of quinoline-based kinase modulators, the esterification of 6-quinolineacetic acid (658.2 g, 3.516 mol) with methanol under concentrated sulfuric acid catalysis afforded methyl 6-quinolineacetate in 98% isolated yield (696.8 g) [1]. While yield data for alternative esters (e.g., ethyl, propyl) under identical conditions are not provided, this near-quantitative yield demonstrates robust and scalable access to the methyl ester, a critical factor for multi-step synthetic campaigns.

Process Chemistry Scale-up Esterification

High-Value Research Applications for Methyl 6-Quinolineacetate (CAS 5622-36-6) Based on Quantitative Differentiation


Synthesis of Triazolopyridazine-Based Tyrosine Kinase Modulators

Methyl 6-quinolineacetate serves as a key reactant for the preparation of triazolopyridazine derivatives, which are investigated as modulators of tyrosine kinases, including the c-Met receptor [1]. The 6-position acetate ester provides a convenient handle for constructing the fused heterocyclic system, and the methyl ester's balanced lipophilicity (LogP 1.95) ensures adequate solubility in common organic solvents used in these multi-step synthetic sequences [2]. Researchers procuring this compound for kinase inhibitor programs benefit from its documented use in patent literature and the availability of scalable synthetic routes [3].

Precursor for 6-Quinolineacetic Acid in Medicinal Chemistry

For medicinal chemistry programs requiring the free carboxylic acid as a pharmacophore or conjugation handle, methyl 6-quinolineacetate is the preferred protected precursor. The methyl ester undergoes rapid alkaline hydrolysis under mild conditions, minimizing exposure of the quinoline core to potentially degrading basic environments [1]. Furthermore, its measurable water solubility (0.83 g/L) facilitates cleaner liquid-liquid extraction during workup compared to the practically insoluble free acid, improving overall purification efficiency [2].

Building Block for Diverse Heterocyclic Libraries

The methyl ester functionality of methyl 6-quinolineacetate enables a wide range of synthetic transformations beyond simple hydrolysis. The compound can be converted to the corresponding hydrazide, which serves as a branching point for the synthesis of oxadiazoles, pyrazoles, and other nitrogen-containing heterocycles [1]. Its LogP of 1.95 positions it favorably for standard organic reaction media, while the 6-position substitution pattern on the quinoline ring imparts distinct electronic properties compared to 2- or 4-substituted analogs, potentially influencing the biological activity of derived compounds [2].

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